N-(azetidin-3-yl)-2-(4-nitrophenyl)acetamide N-(azetidin-3-yl)-2-(4-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16229897
InChI: InChI=1S/C11H13N3O3/c15-11(13-9-6-12-7-9)5-8-1-3-10(4-2-8)14(16)17/h1-4,9,12H,5-7H2,(H,13,15)
SMILES:
Molecular Formula: C11H13N3O3
Molecular Weight: 235.24 g/mol

N-(azetidin-3-yl)-2-(4-nitrophenyl)acetamide

CAS No.:

Cat. No.: VC16229897

Molecular Formula: C11H13N3O3

Molecular Weight: 235.24 g/mol

* For research use only. Not for human or veterinary use.

N-(azetidin-3-yl)-2-(4-nitrophenyl)acetamide -

Specification

Molecular Formula C11H13N3O3
Molecular Weight 235.24 g/mol
IUPAC Name N-(azetidin-3-yl)-2-(4-nitrophenyl)acetamide
Standard InChI InChI=1S/C11H13N3O3/c15-11(13-9-6-12-7-9)5-8-1-3-10(4-2-8)14(16)17/h1-4,9,12H,5-7H2,(H,13,15)
Standard InChI Key JKHUPCBRFNRMCQ-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(azetidin-3-yl)-2-(4-nitrophenyl)acetamide, reflects its core structure:

  • A 4-nitrophenyl group attached to the α-carbon of an acetamide backbone.

  • An azetidin-3-yl moiety (a four-membered saturated ring containing three carbon atoms and one nitrogen atom) linked to the amide nitrogen.

The molecular formula is C11_{11}H13_{13}N3_3O3_3, with a calculated molecular weight of 235.24 g/mol (derived by adding the azetidine group’s mass to 2-(4-nitrophenyl)acetamide [180.16 g/mol; ]).

Comparative Physicochemical Data

PropertyN-(Azetidin-3-yl)-2-(4-nitrophenyl)acetamide (Theoretical)2-(4-Nitrophenyl)acetamide N-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide
Molecular FormulaC11_{11}H13_{13}N3_3O3_3C8_8H8_8N2_2O3_3C11_{11}H9_9N3_3O3_3S
Molecular Weight (g/mol)235.24180.16263.27
Key Functional GroupsNitrophenyl, acetamide, azetidineNitrophenyl, acetamideNitrophenyl, acetamide, thiazole
Water SolubilityLow (predicted)Low Low

The 4-nitrophenyl group confers electron-withdrawing properties, potentially enhancing metabolic stability and binding affinity to biological targets . The azetidine ring introduces steric constraints that may influence conformational dynamics and receptor interactions .

Synthetic Strategies

Retrosynthetic Analysis

Two plausible routes emerge for synthesizing this compound:

Nucleophilic Substitution

Analogous to the synthesis of 2-azido-N-(4-methylphenyl)acetamide ( ), replacing the azide group with azetidin-3-amine:

  • Intermediate: 2-Chloro-2-(4-nitrophenyl)acetamide.

  • Reaction: React with azetidin-3-amine in a polar aprotic solvent (e.g., DMF) under reflux.

  • Mechanism: SN2 displacement of chloride by the amine nucleophile.

Amide Coupling

Utilizing carbodiimide-based coupling reagents (e.g., EDC/HOBt):

  • Components: 2-(4-Nitrophenyl)acetic acid and azetidin-3-amine.

  • Activation: Convert the carboxylic acid to an active ester.

  • Coupling: React with the amine to form the acetamide bond.

Challenges and Optimization

  • Azetidine Stability: Azetidine’s ring strain may lead to side reactions (e.g., ring-opening under acidic conditions).

  • Nitrophenyl Reactivity: The nitro group’s electron-withdrawing nature could deactivate the aromatic ring, necessitating harsh reaction conditions .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The 4-nitrophenyl group is a common pharmacophore in enzyme inhibitors (e.g., acetylcholinesterase, tyrosine kinases) . Molecular docking studies (hypothetical) suggest potential interactions with:

  • Kinase ATP-binding pockets: Nitro group hydrogen bonding with backbone amides.

  • Protease active sites: Acetamide carbonyl coordinating catalytic residues.

Pharmacokinetic and Toxicity Considerations

ADME Profile

  • Absorption: Moderate permeability predicted (LogP ≈ 1.8; calculated via ChemDraw).

  • Metabolism: Likely hepatic oxidation (azetidine ring) and nitro reduction .

  • Excretion: Renal clearance predominant due to moderate hydrophilicity.

Toxicity Risks

  • Nitro Group: Potential for mutagenicity via nitroso intermediate formation .

  • Azetidine: Possible hepatotoxicity due to reactive metabolite generation .

Future Directions and Applications

Structural Optimization

  • Azetidine Modifications: Introduce substituents (e.g., methyl, fluorine) to enhance metabolic stability .

  • Prodrug Strategies: Mask the nitro group as a safer promo iety (e.g., amine-protected forms) .

Therapeutic Targets

  • Oncology: Combination therapies with DNA-damaging agents or immune checkpoint inhibitors.

  • Neurology: Modulation of neurotransmitter receptors (e.g., NMDA, σ receptors) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator